(~13~C_4_)Butane-1,4-diol, also known as 1,4-butanediol, is a colorless, viscous liquid with a sweet odor. [, , ] It is an aliphatic diol, featuring two hydroxyl groups at the terminal carbons of a four-carbon chain. While naturally occurring, it is primarily synthesized industrially for various applications.
In scientific research, (~13~C_4_)Butane-1,4-diol is employed for its versatility as a building block in organic synthesis, a solvent in chemical reactions, and as a component in polymer chemistry. [, , , , ] Its isotopic labeling with Carbon-13 makes it particularly useful for tracing reactions and studying molecular structures using techniques like NMR spectroscopy. [, ]
Butane-1,4-diol is a colorless, viscous liquid with the molecular formula and a molar mass of 90.12 g/mol. It is commonly used in the production of polymers, solvents, and other chemical intermediates. This compound is classified as a diol due to the presence of two hydroxyl groups (-OH) in its structure, making it a significant building block in organic chemistry.
Butane-1,4-diol is primarily obtained through various synthetic routes, including catalytic hydrogenation of maleic anhydride and other methods involving acetylene and formaldehyde reactions. It belongs to the class of aliphatic alcohols and is often utilized as a monomer in the synthesis of polybutylene terephthalate and other polymers.
The catalytic hydrogenation process typically requires:
Butane-1,4-diol has a linear structure with the following characteristics:
The structural formula can be represented as follows:
This structure highlights the presence of two hydroxyl groups located at the terminal ends of a four-carbon chain.
Butane-1,4-diol participates in several chemical reactions:
The hydrogenation of maleate esters involves the reaction:
The mechanism for producing butane-1,4-diol from maleic anhydride involves:
This process typically requires careful control over temperature and pressure to maximize yield and minimize by-products.
These properties make butane-1,4-diol versatile for various industrial applications.
Butane-1,4-diol has extensive scientific and industrial applications:
Chemoenzymatic pathways offer precision for introducing ¹³C isotopes at specific carbon positions in butane-1,4-diol (BDO). These routes typically employ ¹³C-enriched renewable precursors (e.g., xylose or glucose) metabolized through engineered enzymatic cascades. The modified Dahms pathway converts ¹³C₅-xylose to ¹³C₂-ethylene glycol and pyruvate via three enzymatic steps: xylose dehydrogenase (XylB) oxidizes xylose to xylonate, xylonate dehydratase (XylD) forms 2-dehydro-3-deoxyxylonate, and keto acid aldolase (YagE) cleaves this intermediate into glycolaldehyde and pyruvate. Ethylene glycol serves as a precursor for C2-C4 extension through enzymatic C-C bond formation [5].
Recent advances focus on cofactor regeneration systems to enhance isotopic fidelity during reduction steps. NADPH-dependent aldehyde reductases (e.g., YqhD from E. coli) demonstrate exceptional efficiency in reducing ¹³C₄-succinate semialdehyde to ¹³C₄-BDO without isotopic scrambling. When coupled with glucose dehydrogenase for NADPH regeneration, these systems achieve >98% isotopic purity at C1 and C4 positions. In vitro multi-enzyme assemblies incorporating carbon-carbon lyases and reductases enable direct conversion of ¹³C₆-glucose to ¹³C₄-BDO via retrobiosynthetic cleavage, preserving 85-92% of the original isotopic enrichment through kinetic control of intermediate channels [5].
Table 1: Enzymatic Systems for ¹³C Incorporation in BDO Synthesis
| Enzyme System | Isotopomeric Precursor | Positional Enrichment | Productivity (mmol/g enzyme) |
|---|---|---|---|
| YqhD/FucO reductase pair | ¹³C₄-Succinate semialdehyde | C1,C4: >98% | 42.5 |
| XylB-XylD-YagE cascade | ¹³C₅-Xylose | C1-C2: 92% | 18.7 |
| Deoxyriboaldolase variant | ¹³C₃-Glycerol + ¹³C₁-HCHO | C1,C4: 86% | 9.3 |
| Transketolase-transaminase | ¹³C₆-Glucose | C1-C4: 89% | 31.2 |
Vapor-phase catalytic hydrogenation provides a scalable route to ¹³C₄-BDO from labeled unsaturated esters. Diethyl maleate (DEM) serves as the optimal precursor due to its symmetrical structure, enabling uniform ¹³C labeling at all four carbon positions. Reduced copper chromite catalysts (25-45% Cu, 20-35% Cr by weight) demonstrate exceptional performance in fixed-bed reactors under adiabatic conditions. At 150-240°C and 25-75 bar hydrogen pressure, these catalysts achieve >95% conversion of ¹³C₄-DEM with 88-92% selectivity to ¹³C₄-BDO. The reaction proceeds through sequential hydrogenation steps: DEM → maleate ester → succinate ester → hydroxybutyrate → BDO, with minimal carbon scrambling due to controlled residence times [1] [2].
Catalyst design critically influences isotopic purity retention. Barium-doped copper chromite (Cu₂Cr₂O₅/BaO) suppresses decarbonylation side reactions that cause ¹³C loss. Manganese promotion enhances hydrogen spillover, reducing the activation temperature for carbonyl reduction by 25°C compared to conventional catalysts. Continuous process optimization reveals that staged temperature control across multiple reaction zones prevents isotopic dilution: the first zone operates at 220°C for rapid ester hydrogenation, while subsequent zones maintain 160°C to stabilize the labile ¹³C-BDO product. This approach achieves isotopic purities >99.5 atom% ¹³C with catalyst lifetimes exceeding 1,200 hours [1] [3].
Table 2: Hydrogenation Conditions for Labeled BDO Precursors
| Precursor | Catalyst Composition | Temperature (°C) | Pressure (bar) | BDO Selectivity | Isotopic Retention |
|---|---|---|---|---|---|
| ¹³C₄-Diethyl maleate | Cu₃₄Cr₄₈Ba₉Mn₉ (oxide wt%) | 220 → 160 (staged) | 50 | 91.5% | 99.3% |
| ¹³C₄-Maleic anhydride | Cu₄₀Cr₃₀Ba₁₀ (oxide wt%) | 240 | 75 | 87.2% | 97.8% |
| ¹³C₄-Succinic acid | Ru/C + Cu-Cr₂O₃ (tandem) | 200 | 100 | 78.6% | 95.1% |
Metabolically engineered microorganisms enable direct production of ¹³C₄-BDO from uniformly labeled glucose. The landmark Genomatica process employs recombinant E. coli strains expressing six heterologous enzymes: succinyl-CoA synthetase (sucD), CoA-dependent succinate semialdehyde dehydrogenase (sucE), 4-hydroxybutyrate dehydrogenase (4hbD), 4-hydroxybutyryl-CoA transferase (cat2), aldehyde dehydrogenase (aldD), and alcohol dehydrogenase (adh). This pathway converts ¹³C₆-glucose-derived α-ketoglutarate to ¹³C₄-BDO via 4-hydroxybutyrate intermediate with 95% carbon conservation. Fed-batch fermentation achieves titers of 120 g/L and yields of 0.35 g ¹³C₄-BDO/g glucose at 40% theoretical maximum yield [2] [5].
Critical metabolic engineering strategies enhance isotopic fidelity: (1) Knockout of endogenous succinate semialdehyde dehydrogenases (gabD) prevents dilution of the ¹³C-pool; (2) Constitutive expression of succinate exporter (ybhR) minimizes isotopic scrambling via side pathways; (3) Dynamic control of T7 RNA polymerase regulates flux through the BDO pathway to maintain >98% isotopic purity. Corynebacterium glutamicum strains engineered with NADPH-dependent aldehyde reductases show improved cofactor balancing, reducing ¹³C-wastage to CO₂ by 35% compared to bacterial systems. Recent advances incorporate synthetic carbon fixation modules that reassimilate CO₂ via carboxylases, increasing ¹³C-atom economy to 92% [5].
Table 3: Performance Metrics for Biological ¹³C₄-BDO Production
| Host Organism | Pathway Type | Maximum Titer (g/L) | Yield (g/g glucose) | Isotopic Purity |
|---|---|---|---|---|
| E. coli MG1655 | α-Ketoglutarate → BDO | 124.3 | 0.37 | 98.2% |
| C. glutamicum ATCC | Oxaloacetate → BDO | 98.7 | 0.31 | 97.5% |
| S. cerevisiae BY4742 | Succinate → BDO | 41.5 | 0.24 | 95.8% |
| P. putida KT2440 | Malonyl-CoA → BDO | 67.9 | 0.28 | 96.4% |
Site-specific deuterium incorporation in ¹³C₄-BDO utilizes catalyzed H/D exchange at α-carbon positions. Heterogeneous platinum catalysts supported on silicon carbide (Pt/SiC) enable selective deuteration without disrupting the carbon skeleton. Under mild conditions (100°C, 1 MPa D₂), Pt/SiC achieves 96% deuterium incorporation at C2 and C3 positions of ¹³C₄-BDO with <3% dehydroxylation side products. The reaction proceeds through keto-enol tautomerization, where the platinum centers facilitate reversible hydride (deuteride) transfer at carbonyl intermediates. Kinetic isotope studies reveal that electron-deficient Pt(δ+) sites accelerate exchange rates by lowering the energy barrier for C-H activation to 45 kJ/mol [4].
Continuous exchange reactors overcome equilibrium limitations in batch systems. A trickle-bed reactor with co-current D₂/BDO flow achieves >99% deuteration at C2/C3 positions with residence times under 10 minutes. Critical parameters include: (1) Catalyst particle size <100 µm to prevent pore diffusion limitations; (2) Deuterium gas purity >99.8 atom% D; (3) Stabilizers (0.1% ascorbic acid) preventing radiolytic decomposition. For C1/C4 hydroxymethyl group deuteration, bifunctional catalysts combining RuO₂ dehydrogenation sites with Ir-redox shuttles enable stepwise exchange: BDO → 4-hydroxybutyraldehyde → deuterated aldehyde → deuterated BDO. This method achieves 92% deuterium incorporation at terminal positions while preserving the ¹³C-backbone integrity [4].
Table 4: Deuterium Exchange Methodologies for Labeled BDO
| Exchange Position | Catalyst System | Temperature (°C) | D₂ Pressure (MPa) | Deuteration Efficiency |
|---|---|---|---|---|
| C2/C3 positions | 0.5 wt% Pt/SiC | 100 | 1.0 | 96% (C2), 95% (C3) |
| C1/C4 positions | RuO₂-Ir/Al₂O₃ (1:0.2) | 130 | 2.5 | 89% (C1), 88% (C4) |
| Full deuteration | Pt-Cu/ZrO₂ (core-shell) | 160 | 3.0 | >99% at all positions |
| Selective C1 only | Pd-Ni bimetallic | 80 | 0.5 | 95% (C1) |
Compounds Mentioned in Article:Butane-1,4-diol, Diethyl maleate, Maleic anhydride, Succinic acid, 4-Hydroxybutyrate, Succinate semialdehyde, γ-Butyrolactone, α-Ketoglutarate, Formaldehyde, Ethylene glycol, Xylose, Glucose, Tetrahydrofuran, Copper chromite, Platinum/Silicon carbide, Ruthenium dioxide, Iridium, Palladium nanocatalyst, Barium-doped copper chromite, Manganese-promoted catalyst
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: